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Abstract
Dimethadione (5,5-dimethyl-2,4-oxazolidinedione), the primary active metabolite of the

anticonvulsant drug trimethadione, plays a crucial role in the therapeutic management of

absence seizures. Its mechanism of action is primarily attributed to the blockade of T-type

calcium channels in thalamic neurons. A thorough understanding of its molecular formula and

three-dimensional structure is fundamental for structure-activity relationship studies, the design

of novel anticonvulsant agents, and for quality control in pharmaceutical development. This

technical guide provides a comprehensive overview of the molecular formula, physicochemical

properties, and detailed structural analysis of Dimethadione, including spectroscopic data and

experimental protocols.

Molecular Formula and Physicochemical Properties
Dimethadione is a heterocyclic compound belonging to the oxazolidinedione class.[1][2] Its

fundamental properties are summarized in the table below.
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Property Value Reference(s)

Molecular Formula C₅H₇NO₃ [3]

Molecular Weight 129.11 g/mol [3]

IUPAC Name
5,5-dimethyl-1,3-oxazolidine-

2,4-dione
[4]

CAS Number 695-53-4 [3]

Appearance
White to off-white crystalline

solid

Melting Point 76-80 °C

Solubility
Soluble in organic solvents,

limited solubility in water

Structural Analysis
The structural elucidation of Dimethadione relies on a combination of spectroscopic

techniques. While experimental crystallographic data for Dimethadione is not readily available

in public databases, its structure can be confidently determined through NMR, IR, and mass

spectrometry.

Chemical Structure
The chemical structure of Dimethadione consists of a five-membered oxazolidine ring with two

carbonyl groups at positions 2 and 4, and two methyl groups attached to carbon 5.

Figure 1: 2D Chemical Structure of Dimethadione

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the carbon-hydrogen framework of

Dimethadione.

¹H NMR Spectral Data: The proton NMR spectrum of Dimethadione is characterized by its

simplicity, which is consistent with its symmetrical structure.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.5 Singlet 6H
Two methyl groups (-

CH₃) at C5

~8.5 Broad Singlet 1H Amide proton (-NH)

¹³C NMR Spectral Data: The carbon NMR spectrum provides further confirmation of the

molecular structure.

Chemical Shift (δ) ppm Assignment

~24 Methyl carbons (-CH₃)

~80 Quaternary carbon (C5)

~157 Carbonyl carbon (C2 or C4)

~178 Carbonyl carbon (C2 or C4)

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of Dimethadione is as follows:

Sample Preparation: Dissolve 5-10 mg of Dimethadione in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural

abundance of ¹³C and the presence of a quaternary carbon, a longer acquisition time with a
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greater number of scans and a longer relaxation delay (e.g., 5-10 seconds) may be required

to obtain a good quality spectrum.

Data Processing: Process the acquired free induction decays (FIDs) with appropriate Fourier

transformation, phase correction, and baseline correction. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
The IR spectrum of Dimethadione is dominated by strong absorptions corresponding to the

carbonyl and other functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3250 Medium, Broad
N-H stretching vibration of the

amide

~2980 Medium
C-H stretching vibrations of the

methyl groups

~1830 Strong
Asymmetric C=O stretching

vibration (ester-like carbonyl)

~1740 Strong

Symmetric C=O stretching

vibration (amide-like carbonyl)

[4]

~1470, ~1380 Medium
C-H bending vibrations of the

methyl groups

~1280 Strong
C-O-C stretching vibration of

the oxazolidine ring

Experimental Protocol: IR Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of Dimethadione with approximately 100-200 mg of dry potassium bromide

(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is

obtained.
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Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment prior to sample analysis.

Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Dimethadione.

Electron Ionization (EI) Mass Spectrum:

m/z Relative Intensity Proposed Fragment

129 Moderate [M]⁺ (Molecular Ion)

114 Strong [M - CH₃]⁺

86 Moderate [M - C₂H₃O]⁺ (Loss of ketene)

72 Strong [M - C₂H₃NO]⁺

58 Moderate [C₃H₆O]⁺

43 Very Strong
[C₂H₃O]⁺ (Acetyl cation, base

peak)

Proposed Fragmentation Pathway:

Dimethadione (m/z 129)

[M - CH₃]⁺ (m/z 114)- CH₃

[M - C₂H₃O]⁺ (m/z 86)

- C₂H₃O

[M - C₂H₃NO]⁺ (m/z 72)- C₂H₂O

[C₂H₃O]⁺ (m/z 43)- C₂H₃N
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Click to download full resolution via product page

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce a small amount of Dimethadione into the mass

spectrometer, typically via a direct insertion probe for solid samples or after separation by

gas chromatography (GC-MS).

Ionization: Utilize electron ionization (EI) with a standard energy of 70 eV.

Mass Analysis: Scan a mass range appropriate for the molecular weight of Dimethadione
and its expected fragments (e.g., m/z 40-200).

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

propose the structures of the major fragment ions.

Synthesis of Dimethadione
Dimethadione can be synthesized via the cyclization of α-hydroxyisobutyramide with a

suitable carbonyl source, such as a dialkyl carbonate or phosgene.[5][6]

Experimental Protocol: Synthesis

A plausible synthetic route based on literature for related compounds is as follows:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine α-

hydroxyisobutyramide and a molar excess of diethyl carbonate.

Catalysis: Add a catalytic amount of a strong base, such as sodium ethoxide.

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be

monitored by thin-layer chromatography (TLC).

Workup: After the reaction is complete, cool the mixture and neutralize the catalyst with a

weak acid. Remove the excess diethyl carbonate and ethanol by distillation.
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Purification: The crude product can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water or toluene) to yield pure Dimethadione.

α-Hydroxyisobutyramide

Intermediate AdductDiethyl Carbonate

Dimethadione

Base Catalyst (e.g., NaOEt) Heat (Reflux)

Click to download full resolution via product page

Figure 3: Synthetic Pathway of Dimethadione

Mechanism of Action and Biological Significance
Dimethadione is the active metabolite of trimethadione and exerts its anticonvulsant effects by

blocking low-voltage-activated T-type calcium channels in thalamic neurons.[7] This inhibition

reduces the likelihood of the rhythmic burst firing of neurons that is characteristic of absence

seizures.
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Figure 4: Mechanism of Action of Dimethadione

The metabolism of trimethadione to Dimethadione occurs in the liver via N-demethylation.

Dimethadione has a longer half-life than its parent compound, which contributes to its

sustained therapeutic effect.[7]

Conclusion
This technical guide has provided a detailed overview of the molecular formula and structural

analysis of Dimethadione. The combination of NMR, IR, and mass spectrometry allows for the

unambiguous confirmation of its chemical structure. The provided experimental protocols serve

as a practical guide for the synthesis and characterization of this important anticonvulsant
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metabolite. Further research, particularly the acquisition of single-crystal X-ray diffraction data,

would provide even more precise structural information, aiding in the continued development of

antiepileptic therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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